2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves several steps. One common method includes the condensation of a thiophene derivative with a phenoxybutanoyl chloride under basic conditions. The reaction typically requires a catalyst such as palladium or a base like sodium hydroxide to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the phenoxy group.
Scientific Research Applications
2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
2-(2-Phenoxybutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide: Similar in structure but with different substituents, leading to variations in biological activity and electronic properties.
Thieno[3,2-b]thiophene derivatives: These compounds are widely used in organic electronics and have different electronic properties due to their distinct structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological and electronic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(4-phenoxybutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c20-18(23)17-14-9-4-5-10-15(14)25-19(17)21-16(22)11-6-12-24-13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,20,23)(H,21,22) |
InChI Key |
VOYUXPRGADZHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCOC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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